tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The official IUPAC name for this compound is this compound, which accurately describes the structural arrangement of its constituent components. This nomenclature system begins with the identification of the principal functional group, the carboxylate ester, followed by the heterocyclic piperazine core and its substitution patterns.
The compound possesses several alternative systematic names that reflect different nomenclature approaches and regional conventions. According to Chemical Abstracts Service indexing, the compound may also be designated as 1-Piperazinecarboxylic acid, 4-(3-cyanophenyl)-, 1,1-dimethylethyl ester. This alternative naming convention emphasizes the carboxylic acid derivation of the ester functionality and explicitly identifies the dimethylethyl (tert-butyl) group. Additional systematic names include 2-Methyl-2-propanyl 4-(3-cyanophenyl)-1-piperazinecarboxylate, which provides another acceptable IUPAC designation.
Properties
IUPAC Name |
tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)14-6-4-5-13(11-14)12-17/h4-6,11H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHGMTOVXFIRAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652741 | |
| Record name | tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
807624-20-0 | |
| Record name | tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a piperazine ring and a cyanophenyl moiety, which contribute to its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The piperazine ring provides conformational flexibility, enhancing the compound's ability to bind effectively to these targets. The presence of the cyano group facilitates hydrogen bonding with active sites, while the phenyl group can engage in π-π interactions, modulating enzyme or receptor activity and leading to various biological effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : In studies involving cancer cell lines, this compound demonstrated significant antiproliferative effects. For instance, it has been shown to induce apoptosis in specific cancer cell lines through mechanisms involving caspase activation and modulation of signaling pathways related to cell survival .
- Enzyme Inhibition : The compound has been employed in research focused on enzyme inhibitors, particularly in the context of targeting specific pathways involved in cancer progression. Its ability to modulate enzyme activity suggests potential applications in therapeutic settings for diseases characterized by dysregulated enzyme function .
- Receptor Modulation : As a receptor modulator, this compound may influence various signaling pathways, contributing to its anticancer effects and possibly other therapeutic benefits.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on KRAS G12C Inhibition : A significant study demonstrated that treatment with this compound led to a marked reduction in KRAS G12C protein levels in tumor samples. This reduction was accompanied by decreased RAS-GTP levels and increased apoptosis markers (e.g., cleaved caspase 3) after treatment, indicating its potential as a therapeutic agent against KRAS-driven cancers .
- Apoptosis Induction : Flow cytometry analyses revealed that the compound effectively induces apoptosis in various cancer cell lines, including MCF-7 and MDA-MB-231. The mechanism involves cell cycle arrest and activation of apoptotic pathways, making it a candidate for further development as an anticancer agent .
Data Tables
The following table summarizes the key biological activities and findings related to this compound:
| Activity | Details |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines (e.g., MCF-7, MDA-MB-231) |
| Enzyme Inhibition | Modulates enzyme activity related to cancer progression |
| Receptor Modulation | Influences signaling pathways associated with cell survival |
| Mechanism of Action | Interacts with enzymes/receptors via hydrogen bonding and π-π interactions |
Scientific Research Applications
Pharmaceutical Development
Overview : The compound serves as an intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its role in developing novel analgesics and anti-inflammatory agents.
Case Study : Research has demonstrated that derivatives of tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylate exhibit promising activity against specific pain pathways. For instance, a study highlighted its potential in synthesizing compounds that effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for pain relief medications .
| Pharmaceutical Category | Target Mechanism | Potential Applications |
|---|---|---|
| Analgesics | COX inhibition | Pain management |
| Anti-inflammatory agents | Cytokine modulation | Treatment of inflammation |
Neuroscience Research
Overview : In neuroscience, this compound is utilized to explore the modulation of neurotransmitter systems. It aids in understanding conditions such as depression and anxiety.
Case Study : A notable study investigated the effects of this compound on serotonin and dopamine receptors. The findings suggested that it could enhance serotonin signaling, which is crucial for mood regulation .
| Neurotransmitter System | Impact of Compound | Related Disorders |
|---|---|---|
| Serotonin | Enhanced signaling | Depression, Anxiety |
| Dopamine | Modulation | Schizophrenia, Addiction |
Drug Delivery Systems
Overview : The unique chemical structure of this compound allows it to be incorporated into drug delivery formulations, enhancing the bioavailability and targeted release of therapeutic agents.
Application Example : Researchers have developed nano-formulations using this compound to improve the delivery of chemotherapeutic agents. These formulations showed increased stability and controlled release profiles in vitro .
| Formulation Type | Benefits | Therapeutic Agents |
|---|---|---|
| Nano-formulations | Improved stability and release | Chemotherapeutics |
| Microparticles | Targeted delivery | Antiviral drugs |
Material Science
Overview : The compound's unique properties contribute to advancements in material science, particularly in developing polymers with specific mechanical properties.
Case Study : Research has shown that incorporating this compound into polymer matrices can enhance their tensile strength and thermal stability. This application is particularly relevant for coatings and adhesives .
| Material Property | Enhancement Mechanism | Applications |
|---|---|---|
| Tensile strength | Polymer reinforcement | Coatings, Adhesives |
| Thermal stability | Cross-linking with polymer chains | High-performance materials |
Biochemical Assays
Overview : This compound is employed in various biochemical assays to investigate enzyme activity and receptor interactions, significantly contributing to drug discovery efforts.
Application Example : In a study focused on enzyme kinetics, this compound was used as a substrate analogue to assess the activity of specific kinases involved in cancer pathways .
| Assay Type | Target Enzyme/Receptor | Outcome Measurement |
|---|---|---|
| Enzyme kinetics | Kinases | Reaction rates |
| Receptor binding assays | Various neurotransmitter receptors | Binding affinity |
Comparison with Similar Compounds
Key Structural Features
The table below highlights critical structural differences among analogs:
Stability and Reactivity
- Degradation Issues: Fluorophenyl-triazolylmethyl analogs (1a/1b) degrade in acidic gastric fluid due to labile oxazolidinone rings, limiting oral bioavailability .
- Electron-Withdrawing Effects: The 3-cyanophenyl group in the target compound enhances metabolic stability compared to nitro-substituted analogs (e.g., 3-nitrophenoxy derivatives), which may undergo reduction .
- Boc Protection : Universally improves solubility and prevents unwanted side reactions during synthesis across all analogs .
Preparation Methods
Reduction of the Nitrile Group to Aminomethyl Derivative
tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate can be further converted into 4-(3-aminomethylphenyl)piperazine-1-carboxylic acid tert-butyl ester by catalytic hydrogenation of the nitrile group.
| Catalyst | Solvent Mixture | Temperature | Pressure | Time | Yield |
|---|---|---|---|---|---|
| Raney Nickel | THF, Methanol, 28% NH3 aq | Room temp | 1 atm H2 | 4 hours | Quantitative (100%) |
- The reaction involves stirring the nitrile compound with Raney nickel catalyst under hydrogen atmosphere in a mixed solvent system of tetrahydrofuran, methanol, and aqueous ammonia. Post-reaction, the catalyst is removed by filtration, and the product is isolated by concentration and extraction.
Reaction Mechanisms and Chemical Behavior
Nucleophilic Substitution: The piperazine nitrogen attacks the electrophilic carbon of 3-cyanobenzyl chloride, displacing chloride ion and forming the substituted product.
Carbamate Formation: The Boc group is introduced via nucleophilic attack of the piperazine nitrogen on tert-butyl chloroformate, forming a stable carbamate protecting group.
Reduction of Nitrile: Catalytic hydrogenation converts the nitrile (-CN) to a primary amine (-CH2NH2), expanding the compound’s utility in further synthetic applications.
Data Table Summarizing Preparation Methods
Research Findings and Industrial Considerations
The synthetic routes involving Boc protection and nucleophilic substitution are widely adopted due to their straightforwardness, high yield, and reproducibility in both laboratory and industrial settings.
Industrial production often employs continuous flow reactors to maintain consistent reaction conditions, improve safety (especially handling hazardous reagents like cyanobenzyl chloride), and scale up the process efficiently.
Automated reagent addition and precise temperature control enhance product quality and reduce batch-to-batch variability.
The nitrile group’s chemical versatility allows further functionalization, such as reduction to amines or oxidation, expanding the compound’s utility in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate, and how are reaction conditions optimized?
- Methodology :
- Core steps : (1) Piperazine ring functionalization via nucleophilic substitution with 3-cyanophenyl groups. (2) Carboxylate protection using tert-butyl chloroformate under basic conditions (e.g., triethylamine) .
- Optimization : Temperature control (0–25°C) during substitution prevents side reactions. Catalytic agents like pyridine enhance acylation efficiency . Purification via flash column chromatography (gradient elution with EtOAc/hexane) ensures >95% purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Techniques :
- NMR spectroscopy : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for cyanophenyl groups) .
- HPLC : Validates purity (>98%) using reverse-phase C18 columns (mobile phase: acetonitrile/water) .
- Mass spectrometry (ESI-MS) : Detects molecular ion peaks (e.g., [M+H]⁺ at m/z 345.4) .
Q. What are the common chemical reactions involving the piperazine and cyanophenyl moieties?
- Reactions :
- Reduction : Cyanophenyl groups can be reduced to amines using H₂/Pd-C or LiAlH₄, altering bioactivity .
- Deprotection : Acidic cleavage (TFA/DCM) removes the tert-butyl group, exposing the carboxylate for further derivatization .
- Cross-coupling : Suzuki-Miyaura reactions enable aryl group diversification on the piperazine ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between structural analogs?
- Approach :
- Comparative SAR studies : Systematically vary substituents (e.g., cyano vs. nitro groups) and assess binding affinity via radioligand assays .
- Computational docking : Use software like AutoDock to model interactions with targets (e.g., enzymes), identifying steric/electronic effects of substituents .
- Meta-analysis : Aggregate data from analogs (e.g., antimicrobial vs. neuroprotective activities) to identify trends in functional group contributions .
Q. What strategies optimize the compound’s synthetic scalability for preclinical studies?
- Scalability :
- Continuous flow reactors : Enhance yield and reproducibility for multi-step syntheses (e.g., tert-butyl protection steps) .
- Green chemistry : Replace toxic solvents (DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time, reducing batch failures .
Q. How do computational methods aid in predicting the compound’s pharmacokinetic properties?
- Methods :
- Molecular dynamics (MD) simulations : Predict blood-brain barrier permeability based on logP values (~2.5) and polar surface area .
- ADMET prediction tools : Use SwissADME to estimate metabolic stability (CYP450 interactions) and toxicity (AMES test profiles) .
Q. What experimental designs address discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?
- Troubleshooting :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., piperazine chair conformation) using SHELX software .
- Isotopic labeling : Introduce ¹³C/¹⁵N labels to track unexpected byproducts .
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
- SAR strategies :
- Fragment-based design : Synthesize derivatives with modified cyanophenyl positions (e.g., para vs. meta) and test enzyme inhibition (IC₅₀) .
- Pharmacophore modeling : Identify critical hydrogen-bonding motifs (e.g., cyano interactions with catalytic lysine residues) .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
